1,1,1-Trifluoro-3-heptyne-2-one

Description

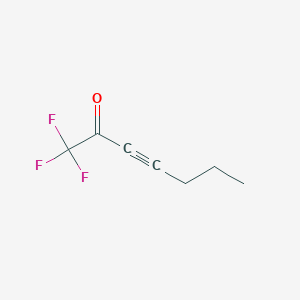

1,1,1-Trifluoro-3-heptyne-2-one is a fluorinated alkyne-ketone compound characterized by a trifluoromethyl group (-CF₃) attached to a ketone moiety and a heptyne chain. While direct data on this compound are sparse in the provided evidence, its structural analogs (e.g., trifluoromethyl-substituted ketones and alkynes) suggest unique physicochemical properties. The alkyne functionality (C≡C) may confer reactivity in click chemistry or polymerization processes.

Properties

CAS No. |

105439-84-7 |

|---|---|

Molecular Formula |

C7H7F3O |

Molecular Weight |

164.12 g/mol |

IUPAC Name |

1,1,1-trifluorohept-3-yn-2-one |

InChI |

InChI=1S/C7H7F3O/c1-2-3-4-5-6(11)7(8,9)10/h2-3H2,1H3 |

InChI Key |

KFEXTGQZUJMQBG-UHFFFAOYSA-N |

SMILES |

CCCC#CC(=O)C(F)(F)F |

Canonical SMILES |

CCCC#CC(=O)C(F)(F)F |

Synonyms |

3-Heptyn-2-one, 1,1,1-trifluoro- |

Origin of Product |

United States |

Preparation Methods

The synthesis of CGP42112 involves multiple steps, including the formation of peptide bonds and the incorporation of specific amino acid residues . The exact synthetic route and reaction conditions are proprietary and not widely disclosed in the public domain. Industrial production methods likely involve large-scale peptide synthesis techniques, which are optimized for yield and purity .

Chemical Reactions Analysis

CGP42112 undergoes various chemical reactions, including:

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions may involve the replacement of specific functional groups within the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CGP42112 has a wide range of scientific research applications:

Neuroprotection: It has been shown to protect neurons from ischemic injury and reduce neuroinflammation.

Cardiovascular Health: CGP42112 plays a role in modulating blood pressure and improving cardiac function.

Anti-inflammatory Effects: It mitigates oxidative stress and inflammatory responses in astrocytes.

Research Tool: CGP42112 is used as a tool to study the angiotensin II type 2 receptor and its associated signaling pathways.

Mechanism of Action

CGP42112 exerts its effects by selectively binding to the angiotensin II type 2 receptor . This binding activates protein phosphatase-2A, which in turn inhibits the activation of nuclear factor kappa B and reduces the production of reactive oxygen species . These actions collectively contribute to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-buten-2-one

Structure: Shares the trifluoromethyl-ketone motif but replaces the heptyne chain with a hydroxy-phenyl-substituted butenone. Properties:

- The phenyl and hydroxyl groups enhance solubility in polar solvents and stabilize resonance structures, unlike the alkyne chain in the target compound .

- Reactivity: The α,β-unsaturated ketone in this compound likely undergoes Michael additions, whereas the alkyne in 1,1,1-Trifluoro-3-heptyne-2-one may favor Huisgen cycloadditions .

2-Methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane

Structure : Contains a trifluoroethyl group linked to a hydroxyphenyl ring but lacks the ketone and alkyne functionalities.

Properties :

- The absence of a ketone reduces electrophilicity, making this compound less reactive in carbonyl-based reactions compared to the target compound .

1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123)

Properties:

- Stability: HCFC-123’s chlorine atoms increase environmental persistence, whereas the alkyne in the target compound may degrade more readily under UV light .

Hypothetical Data Table Based on Structural Analogs

| Property | This compound | 1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-buten-2-one | 2-Methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane |

|---|---|---|---|

| Molecular Formula | C₇H₇F₃O (hypothetical) | C₁₀H₇F₃O₂ | C₉H₉F₃O |

| Functional Groups | CF₃, ketone, alkyne | CF₃, ketone, hydroxy, phenyl | CF₃, hydroxyphenyl |

| Reactivity | Alkyne cycloadditions, ketone reductions | Michael additions, keto-enol tautomerism | Electrophilic aromatic substitution |

| Potential Applications | Polymer precursors, agrochemicals | Pharmaceuticals, organic synthesis | Drug intermediates, material science |

Research Findings and Limitations

- Electron-Withdrawing Effects : The -CF₃ group in all analogs lowers pKa values of adjacent protons, enhancing acidity and stabilizing intermediates in organic reactions .

- Reactivity Differences : The alkyne in the target compound may offer orthogonal reactivity compared to α,β-unsaturated ketones or aromatic systems in analogs .

- Data Gaps : Direct experimental data (e.g., boiling point, solubility) for this compound are absent in the provided evidence, necessitating caution in extrapolations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.